molecular formula C9H13NO2 B2934873 6-(2-Methylpropoxy)pyridin-3-ol CAS No. 1256786-97-6

6-(2-Methylpropoxy)pyridin-3-ol

Cat. No.: B2934873
CAS No.: 1256786-97-6
M. Wt: 167.208
InChI Key: MOLJVBVIZXJELC-UHFFFAOYSA-N
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Description

6-(2-Methylpropoxy)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and an isobutoxy (2-methylpropoxy) substituent at the 6-position of the aromatic ring. Its IUPAC name is this compound, and it is also known as 6-isobutoxypyridin-3-ol (synonyms include SCHEMBL10154319 and AKOS033878234) . The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . This compound is commercially available for research purposes, though its specific applications in pharmaceuticals or materials science remain understudied .

Properties

IUPAC Name

6-(2-methylpropoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLJVBVIZXJELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-(2-Methylpropoxy)pyridin-3-ol involves the reaction of 3-bromo-4-fluorobenzonitrile with 6-isobutoxypyridin-3-ol in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 80°C for 4 hours . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layer is washed with brine, filtered, and concentrated to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives presents a promising biocatalytic approach . This method involves the use of microbial cells to introduce hydroxyl groups into pyridine derivatives, potentially offering a more sustainable and efficient production route.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methylpropoxy)pyridin-3-one, while reduction can produce 6-(2-Methylpropoxy)pyridin-3-amine .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Alkoxy Substituents : Linear alkyl chains (ethyl, propyl) enhance hydrophobicity and may improve membrane permeability, whereas alkoxy groups (e.g., isobutoxy) balance lipophilicity with polarity .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase the acidity of the hydroxyl group, which could enhance reactivity in catalytic or medicinal applications .

Physical and Chemical Properties

Property This compound 6-(Trifluoromethyl)pyridin-3-ol 6-(Hydroxymethyl)pyridin-3-ol
Melting Point Not reported 174–176°C Not reported
Boiling Point Not reported 286.7°C (predicted) Not reported
Solubility Moderate (alkoxy-driven) Low (CF₃ hydrophobicity) High (polar hydroxymethyl)
Stability Likely stable Stable under inert conditions Sensitive to oxidation

Insights :

  • The isobutoxy group likely confers moderate solubility in organic solvents, bridging the gap between hydrophobic alkyl and polar hydroxymethyl derivatives.
  • Stability data for this compound is lacking but can be inferred from analogues; alkoxy groups generally enhance oxidative stability compared to hydroxymethyl .

Biological Activity

6-(2-Methylpropoxy)pyridin-3-ol is a pyridine derivative with notable biological activity, particularly in antimicrobial and anti-inflammatory applications. This compound's unique structure, characterized by a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with a 2-methylpropoxy group, contributes to its potential therapeutic effects.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 867131-50-8

The presence of the hydroxyl group enhances the compound's solubility and reactivity, making it a valuable candidate for further biological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies have shown that this compound has significant antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that it interacts with enzymes or receptors involved in inflammatory pathways, potentially reducing inflammation in biological systems.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound may:

  • Inhibit pro-inflammatory cytokines.
  • Modulate signaling pathways related to inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesNotable Differences
6-Methoxypyridin-3-amineMethoxy group at the 6-positionLacks the isobutoxy group
5-Bromo-2-methylpyridin-3-amineBromine atom at the 5-positionContains a bromine atom
4-(2-Methylpropoxy)pyridin-3-amineSubstituted at the 4-positionDifferent substitution pattern

The distinct substitution pattern of this compound may influence its chemical reactivity and biological activity compared to other pyridine derivatives .

Case Studies

There have been limited but promising case studies exploring the biological applications of this compound:

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
  • Anti-inflammatory Response : In vitro assays demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Future Directions

Further research is warranted to elucidate the detailed mechanisms of action, optimal dosages, and potential side effects associated with this compound. Additionally, exploring its efficacy in vivo will be crucial for assessing its therapeutic potential in clinical settings.

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